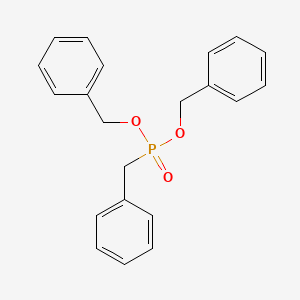
Phosphonic acid, (phenylmethyl)-, bis(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (phenylmethyl)-, bis(phenylmethyl) ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is part of the phosphonate family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, (phenylmethyl)-, bis(phenylmethyl) ester can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with triethyl phosphite, followed by hydrolysis to yield the desired ester. The reaction typically requires an inert atmosphere and a catalyst such as palladium to facilitate the process .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (phenylmethyl)-, bis(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into phosphine derivatives.
Substitution: The ester can undergo nucleophilic substitution reactions, where the phenylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acid esters.
Aplicaciones Científicas De Investigación
Phosphonic acid, (phenylmethyl)-, bis(phenylmethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (phenylmethyl)-, bis(phenylmethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves the formation of covalent bonds with the enzyme’s active site residues .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Phosphonic acid, bis(1-methylethyl) ester
- Diethyl benzylphosphonate
Uniqueness
Phosphonic acid, (phenylmethyl)-, bis(phenylmethyl) ester is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
82180-48-1 |
|---|---|
Fórmula molecular |
C21H21O3P |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
[benzyl(phenylmethoxy)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C21H21O3P/c22-25(18-21-14-8-3-9-15-21,23-16-19-10-4-1-5-11-19)24-17-20-12-6-2-7-13-20/h1-15H,16-18H2 |
Clave InChI |
AIKSJFSVTFXWCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COP(=O)(CC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
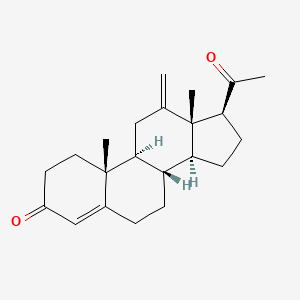
![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
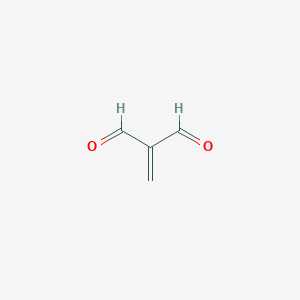




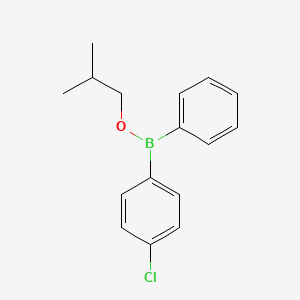
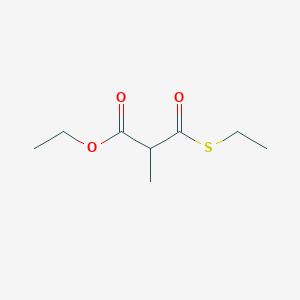
![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)
![6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL](/img/structure/B14422481.png)

